2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 926220-58-8
VCID: VC4525710
InChI: InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-4-3-8(12)7-10(9)13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)
SMILES: CN(C)CCNC(=O)C1=C(C=C(C=C1)Cl)N
Molecular Formula: C11H16ClN3O
Molecular Weight: 241.72

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide

CAS No.: 926220-58-8

Cat. No.: VC4525710

Molecular Formula: C11H16ClN3O

Molecular Weight: 241.72

* For research use only. Not for human or veterinary use.

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide - 926220-58-8

Specification

CAS No. 926220-58-8
Molecular Formula C11H16ClN3O
Molecular Weight 241.72
IUPAC Name 2-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide
Standard InChI InChI=1S/C11H16ClN3O/c1-15(2)6-5-14-11(16)9-4-3-8(12)7-10(9)13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)
Standard InChI Key RIXOEKBMZHLIDO-UHFFFAOYSA-N
SMILES CN(C)CCNC(=O)C1=C(C=C(C=C1)Cl)N

Introduction

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide is an organic compound with the molecular formula C11H16ClN3O. It is a benzamide derivative, characterized by its amino group, chloro substituent, and a dimethylaminoethyl side chain. This compound has garnered attention for its potential applications in chemistry, biology, and medicine, particularly due to its antibacterial, antifungal, anti-inflammatory, and analgesic properties.

Synthesis Methods

The synthesis of 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with N,N-dimethylethylenediamine. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.

Oxidation

  • Reagents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Products: Nitro derivatives.

Reduction

  • Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Products: Corresponding amines.

Substitution

  • Reagents: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

  • Products: Hydroxyl or alkoxy derivatives.

Biological Activity and Applications

2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide is investigated for its potential as an antibacterial and antifungal agent. It is also explored for its therapeutic effects, including anti-inflammatory and analgesic properties. In industry, it is utilized in the production of dyes, pigments, and other chemicals.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes and receptors, leading to its biological effects. For example, it could inhibit bacterial cell wall synthesis, contributing to its antibacterial activity.

Comparison with Similar Compounds

While similar compounds like 4-amino-2-chloro-N-[2-(dimethylamino)ethyl]benzamide share structural similarities, 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide is unique due to its specific combination of functional groups. This uniqueness confers distinct chemical reactivity and biological activity.

Research Findings and Future Directions

Research on 2-amino-4-chloro-N-(2-(dimethylamino)ethyl)benzamide highlights its potential in medicinal chemistry and pharmacology. Further studies are needed to fully explore its therapeutic applications and to optimize its synthesis for industrial production.

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